molecular formula C10H11ClN2 B2556428 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- CAS No. 66947-93-1

1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-

Cat. No. B2556428
CAS RN: 66947-93-1
M. Wt: 194.66
InChI Key: NGOCULQAUYHTQF-UHFFFAOYSA-N
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Description

“1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-” is a derivative of benzimidazole. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

While specific synthesis methods for “1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-” were not found, benzimidazole derivatives are generally prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. Notably, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold significantly influences anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance this activity, while electron-withdrawing groups (like –NO₂ and –CF₃) decrease it. Compounds 2f and 2g have demonstrated significant anticancer effects against lung (A549) and prostate (PC3) cancer cell lines .

Other Therapeutic Uses

Beyond the mentioned applications, benzimidazole derivatives have been studied for their effects on various biological processes. These include interactions with enzymes, receptors, and cellular pathways. Researchers aim to harness these properties for diverse therapeutic purposes.

properties

IUPAC Name

2-(chloromethyl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOCULQAUYHTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-

Synthesis routes and methods

Procedure details

20 mg (0.11 mmol) 1-ethyl-2-hydroxymethylbenzimidazole was dissolved in 2 ml dichloromethane. Thionyl chloride (24 μl, 0.33 mmol) was diluted 20 times with dichloromethane and the solution was added to the reaction mixture. Reaction mixture was stirred at room temperature for two hours, evaporated to dryness and washed with water to yield 1-ethyl-2-chloromethylbenzimidazole as pale yellow crystals, 36 mg (95%).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
24 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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